![molecular formula C14H16ClN3O B7848492 2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one](/img/structure/B7848492.png)
2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one is a chemical compound listed in the PubChem database It is known for its unique chemical properties and potential applications in various scientific fields
Vorbereitungsmethoden
The preparation of 2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one involves several synthetic routes and reaction conditions. The most common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, including this compound. The preparation involves the degradation of starch by glucosyltransferase, resulting in the formation of cyclodextrins, which then include the target compound in their non-polar cavity .
Analyse Chemischer Reaktionen
2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used in the study of chemical reactions and mechanisms, particularly in the formation of inclusion complexes with cyclodextrins.
Biology: It is used in the study of biological processes and interactions, particularly in the formation of host-guest complexes with biological molecules.
Industry: It is used in the development of new materials and products, particularly in the formation of inclusion complexes with industrial compounds
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one involves the formation of inclusion complexes with cyclodextrins. Cyclodextrins have a non-polar cavity that can include various molecules, including this compound. This inclusion enhances the solubility, stability, and bioavailability of the target compound. The molecular targets and pathways involved in this process depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one can be compared with other similar compounds, such as other cyclodextrin inclusion complexes. These compounds share similar properties and applications, but this compound is unique in its specific chemical structure and properties. Similar compounds include:
Cyclodextrin inclusion complexes: These compounds share similar properties and applications, but differ in their specific chemical structures and properties.
Other host-guest complexes: These compounds share similar properties and applications, but differ in their specific chemical structures and properties .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-6-propan-2-yl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9(2)12-7-13(19)18-14(17-12)16-8-10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKMUJWTCSOJRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
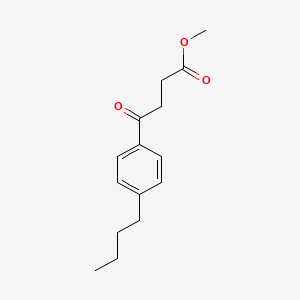
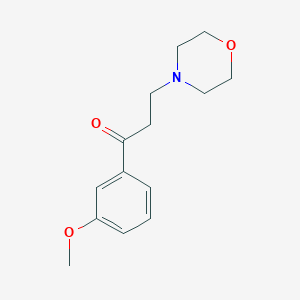
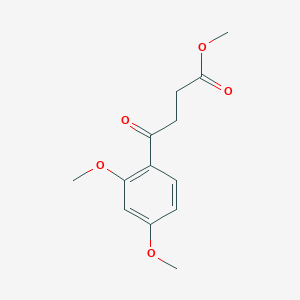
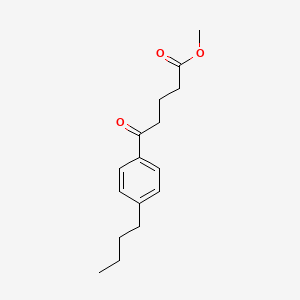
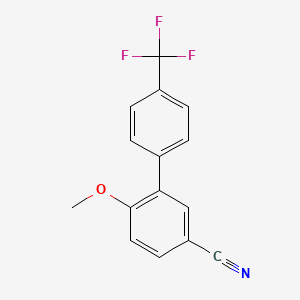
![1-(3,4-Difluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one](/img/structure/B7848461.png)
![6-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7848465.png)
![3-[6-(1-Azepanyl)-3-pyridyl]benzoic acid](/img/structure/B7848466.png)
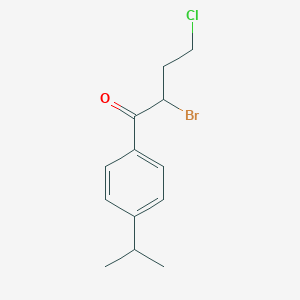
![2-[[2-(2-Chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7848479.png)
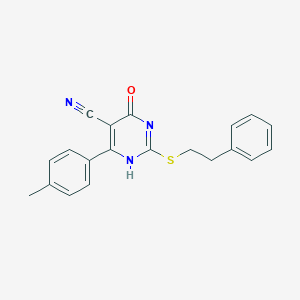
![1-{2-[2-(PHENOXYMETHYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7848509.png)
![N-[2-(2-hydroxyethoxy)ethyl]-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide](/img/structure/B7848510.png)
![2-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetonitrile](/img/structure/B7848516.png)
